molecular formula C7H6Br3NO4S2 B14230245 4-(Tribromomethanesulfonyl)benzene-1-sulfonamide CAS No. 575446-73-0

4-(Tribromomethanesulfonyl)benzene-1-sulfonamide

Cat. No.: B14230245
CAS No.: 575446-73-0
M. Wt: 472.0 g/mol
InChI Key: VWPSYMCXKCPDQL-UHFFFAOYSA-N
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Description

4-(Tribromomethanesulfonyl)benzene-1-sulfonamide is a chemical compound characterized by the presence of both sulfonamide and sulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tribromomethanesulfonyl)benzene-1-sulfonamide typically involves the reaction of benzene derivatives with tribromomethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Tribromomethanesulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Tribromomethanesulfonyl)benzene-1-sulfonamide involves its interaction with biological targets through its sulfonamide group. This group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The compound’s tribromomethanesulfonyl group can also interact with proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tribromomethanesulfonyl)benzene-1-sulfonamide is unique due to the presence of both tribromomethanesulfonyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

575446-73-0

Molecular Formula

C7H6Br3NO4S2

Molecular Weight

472.0 g/mol

IUPAC Name

4-(tribromomethylsulfonyl)benzenesulfonamide

InChI

InChI=1S/C7H6Br3NO4S2/c8-7(9,10)16(12,13)5-1-3-6(4-2-5)17(11,14)15/h1-4H,(H2,11,14,15)

InChI Key

VWPSYMCXKCPDQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(Br)(Br)Br)S(=O)(=O)N

Origin of Product

United States

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